Product packaging for 4-Fluoro-4'-nitrochalcone(Cat. No.:CAS No. 2805-53-0)

4-Fluoro-4'-nitrochalcone

Cat. No.: B2627323
CAS No.: 2805-53-0
M. Wt: 271.247
InChI Key: YMQIOFDMELMTTG-UHFFFAOYSA-N
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Description

Overview of Chalcone (B49325) Scaffold in Medicinal Chemistry

Chalcones represent a core class of organic compounds characterized by the 1,3-diphenyl-2-propen-1-one framework. nih.govljmu.ac.uk This structure, consisting of two aromatic rings joined by a three-carbon α,β-unsaturated ketone system, serves as a biosynthetic precursor for the entire family of flavonoids and isoflavonoids. nih.govbohrium.com The presence of the reactive α,β-unsaturated keto functional group is a key determinant of their broad-spectrum biological activities. nih.govresearchgate.net

In the field of medicinal chemistry, the chalcone scaffold is regarded as a "privileged structure". nih.govekb.eg This term signifies that the molecular framework is capable of binding to a variety of biological targets, enabling the development of compounds with diverse pharmacological profiles. Consequently, chalcone derivatives have been extensively investigated and have demonstrated a wide array of biological effects, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. nih.govbohrium.comresearchgate.net The relative ease of synthesis, typically through the Claisen-Schmidt condensation, further enhances their appeal as a template for drug discovery and development programs. nih.govacs.org

Rationale for Investigating Substituted Chalcones

The therapeutic potential of the basic chalcone scaffold can be precisely modulated through the strategic introduction of various substituents onto its aromatic rings. nih.govresearchgate.net The nature, position, and number of these substituents can profoundly influence the compound's physicochemical properties, such as electron distribution, lipophilicity, and steric conformation. researchgate.net These modifications, in turn, affect the molecule's reactivity and its interaction with biological targets, leading to altered potency and selectivity. researchgate.net

The investigation of substituted chalcones is driven by the goal of optimizing their biological activity and improving their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. nih.govbohrium.com For instance, the incorporation of halogen atoms, such as fluorine, is a common strategy in medicinal chemistry known to enhance metabolic stability and improve binding affinity. nih.govresearchgate.net Similarly, the addition of potent electron-withdrawing groups, like a nitro group, can significantly impact the electronic properties of the α,β-unsaturated system, which has been shown to correlate with increased cytotoxic or antimicrobial efficacy in some series. researchgate.netrjptonline.org This targeted approach allows researchers to fine-tune the molecular architecture to develop novel chemical entities with more desirable characteristics for specific applications. ekb.eg

Specific Focus on 4-Fluoro-4'-nitrochalcone as a Promising Chemical Entity

Within the vast library of synthetic chalcones, this compound has emerged as a compound of significant research interest. This specific derivative is distinguished by the presence of a fluorine atom at the 4-position of one phenyl ring and a nitro group at the 4'-position of the other. ontosight.ai This particular substitution pattern combines the known effects of both a halogen and a strong electron-withdrawing group, making it a compelling candidate for scientific study.

Chemical Compound Data

Below are interactive tables detailing the properties of this compound.

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one nih.gov
Molecular Formula C₁₅H₁₀FNO₃ ontosight.ainih.govcymitquimica.com
Molecular Weight 271.24 g/mol nih.govcymitquimica.comscbt.com
CAS Number 2805-53-0 ontosight.ainih.gov

| Synonyms | 3-(4-Fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, 4-[3-(4-Fluorophenyl)acryloyl]nitrobenzene cymitquimica.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10FNO3 B2627323 4-Fluoro-4'-nitrochalcone CAS No. 2805-53-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO3/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(9-5-12)17(19)20/h1-10H/b10-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQIOFDMELMTTG-XCVCLJGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Fluoro 4 Nitrochalcone

Conventional Claisen-Schmidt Condensation Protocols

The Claisen-Schmidt condensation is the cornerstone for the synthesis of chalcones, including 4-Fluoro-4'-nitrochalcone. evitachem.comrasayanjournal.co.in This reaction involves the aldol (B89426) condensation between a substituted benzaldehyde (B42025) and an acetophenone (B1666503), followed by dehydration to yield the final chalcone (B49325) structure. semanticscholar.org

Base-Catalyzed Approaches

The base-catalyzed Claisen-Schmidt condensation is a widely employed method for synthesizing chalcones. researchgate.net Strong bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are commonly used to facilitate the reaction. researchgate.net The process begins with the deprotonation of the α-carbon of the acetophenone by the base, forming an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration of the resulting aldol adduct yields the chalcone.

In a typical procedure for a related nitrochalcone, an equimolar concentration of a substituted benzaldehyde and p-nitroacetophenone are refluxed in the presence of an aqueous solution of sodium hydroxide and ethanol (B145695). rasayanjournal.co.in The reaction mixture is often stirred overnight, followed by neutralization with a dilute acid to precipitate the product. rasayanjournal.co.in The choice of base and its concentration can significantly influence the reaction rate and yield.

Acid-Catalyzed Approaches

While less common than base-catalyzed methods, acid catalysis offers an alternative route for Claisen-Schmidt condensation. In this approach, a strong acid protonates the carbonyl group of the benzaldehyde, enhancing its electrophilicity. The enol form of the acetophenone then attacks the activated carbonyl carbon. Subsequent dehydration leads to the formation of the chalcone.

For instance, the synthesis of certain chalcone derivatives has been achieved using hydrochloric acid in absolute ethanol. researchgate.net Thionyl chloride in absolute ethanol has also been reported as a catalyst for the synthesis of substituted 4'-hydroxy chalcones. semanticscholar.org

Solvent-Based Reaction Conditions (e.g., Ethanol/Water Systems)

The choice of solvent plays a crucial role in the Claisen-Schmidt condensation, influencing the solubility of reactants and the reaction's efficiency. Ethanol is a frequently used solvent, often in combination with water. rasayanjournal.co.in An ethanol/water system provides a good medium for dissolving both the organic reactants and the inorganic base catalyst.

For the synthesis of some nitrochalcones, a mixture of a substituted benzaldehyde and p-nitroacetophenone is refluxed in an aqueous solution of sodium hydroxide containing 90% ethanol. rasayanjournal.co.in In other protocols, the reaction is carried out in ethanol with the dropwise addition of a sodium hydroxide solution. researchgate.net The use of ethanol as a solvent has been shown to provide exceptional yields in short reaction times for the synthesis of related compounds. mdpi.com

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. saudijournals.com

Solvent-Free Techniques (e.g., Grinding Method)

A notable green chemistry approach is the use of solvent-free reaction conditions, such as the grinding technique. rsc.org This method involves the physical grinding of solid reactants in a mortar and pestle, often with a solid catalyst. rsc.org The mechanical force of grinding provides the energy required for the reaction to occur, eliminating the need for a solvent.

The synthesis of various chalcone derivatives has been successfully achieved using this technique, with reported advantages including reduced reaction times, high yields, and minimized waste. rsc.orggkyj-aes-20963246.com For example, 4'-hydroxy-4-nitro chalcone has been synthesized by grinding 4-hydroxyacetophenone and 4-nitrobenzaldehyde (B150856) with a catalyst. uns.ac.idresearchgate.net This solvent-free method offers a simpler work-up procedure, often involving just washing the solid product with water. rsc.org

Reactant 1Reactant 2CatalystMethodYield (%)Reference
4-hydroxyacetophenone4-nitrobenzaldehydeNaOHGrinding- uns.ac.idresearchgate.net
4-methoxyacetophenone4-nitrobenzaldehydeNaOHGrinding54.42 undip.ac.id
AcetophenoneBenzaldehyde derivativeNaOHGrindingHigh rsc.org

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. scholarsresearchlibrary.com By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes. scholarsresearchlibrary.comorientjchem.org This rapid heating can also lead to higher yields and cleaner reactions with fewer side products. scholarsresearchlibrary.com

The synthesis of chalcones under microwave irradiation has been reported under both solvent-containing and solvent-free conditions. orientjchem.orgresearchgate.net In a typical microwave-assisted procedure, the reactants and a catalyst are placed in a microwave reactor and irradiated for a short period. orientjchem.org For instance, functionalized chalcones have been synthesized by mixing 2-hydroxyacetophenone (B1195853) derivatives and aromatic aldehydes with a catalytic amount of aqueous KOH in methanol (B129727) and irradiating them in a microwave oven at 100 W for 2 minutes. orientjchem.org This method highlights the significant reduction in reaction time compared to conventional heating methods, which can take several hours. researchgate.net

ReactantsCatalyst/SolventMethodReaction TimeYield (%)Reference
2-hydroxyacetophenone derivatives, aromatic aldehydesaq. KOH/MethanolMicrowave (100W)2 min- orientjchem.org
2-acetyl heterocyclic derivatives, aldehydeaq. KOHMicrowave (180W)2-6 min- scholarsresearchlibrary.com
4-methoxyacetophenone, 4-nitrobenzaldehyde-Microwave (160-400W)5-15 min53-59

Ultrasound-Promoted Reaction Pathways

The application of ultrasound irradiation in organic synthesis has been explored as an alternative to conventional methods like magnetic stirring or refluxing, often leading to reduced reaction times and improved energy efficiency. mdpi.comresearchgate.net In the context of chalcone synthesis, ultrasound promotes the reaction by generating, expanding, and imploding cavitation bubbles. This process creates localized high-pressure and high-temperature zones, enhancing mass transfer and accelerating the reaction rate. researchgate.net

For the synthesis of nitrochalcone derivatives, ultrasound-assisted pathways have demonstrated efficacy. For instance, in the synthesis of (E)-3-(4-Fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one, a structural isomer of the title compound, a comparison between a conventional stirring method and an ultrasound-assisted method was conducted. The ultrasound method, involving the irradiation of the reactants in the presence of potassium carbonate (K₂CO₃) for two hours, yielded the product, though at a lower percentage than the conventional method in this specific case. mdpi.com

MethodReactantsCatalystTimeYieldReference
Conventional (Stirring) 2-Nitroacetophenone + 4-FluorobenzaldehydeNaOH (1.0 eq)1 hr95% mdpi.com
Ultrasound Irradiation 2-Nitroacetophenone + 4-FluorobenzaldehydeK₂CO₃ (0.4 eq)2 hr73% mdpi.com

Table 1: Comparison of conventional and ultrasound-assisted synthesis for a structural isomer, (E)-3-(4-Fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one.

Optimization of Reaction Parameters for this compound

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors include reagent stoichiometry, catalyst choice and concentration, reaction temperature, and duration.

Reagent Stoichiometry Considerations

In the Claisen-Schmidt condensation for synthesizing chalcones, an equimolar stoichiometry of the precursor aldehyde and ketone is typically employed. nih.gov Using a 1:1 molar ratio of the reactants, such as 4-nitroacetophenone and 4-fluorobenzaldehyde, helps to ensure that neither starting material is wasted and minimizes the formation of side products that can arise from self-condensation or other secondary reactions. nih.gov This stoichiometric balance is a fundamental starting point for optimizing the synthesis.

Catalyst Selection and Concentration

The Claisen-Schmidt condensation is catalyzed by either a base or an acid, with base catalysis being more common for chalcone synthesis. researchgate.netsemanticscholar.org

Base Catalysts : Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most frequently used catalysts. researchgate.net The concentration of the base can significantly impact the reaction. While some procedures use a "catalytic amount" of NaOH, others specify molar equivalents. nih.gov For example, one documented synthesis of (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one uses a catalytic amount of NaOH added dropwise. nih.gov In contrast, studies on related chalcones have explored base concentrations ranging from 1.0 to 5.0 molar equivalents to optimize yield. mdpi.com Other bases like potassium carbonate (K₂CO₃) have also been used, particularly in ultrasound-promoted reactions, typically at lower concentrations (e.g., 0.4 equivalents). mdpi.com

Acid Catalysts : While less common, acid catalysts can also be employed. For instance, SiO₂–H₂SO₄ has been used as a solid acid catalyst for synthesizing 4'-nitrochalcones under solvent-free microwave conditions, often resulting in high yields of over 80%. researchgate.net

CatalystConcentrationPrecursorsMethodReference
NaOH Catalytic amount4-Nitroacetophenone + 4-FluorobenzaldehydeStirring nih.gov
NaOH 1.0 equivalent2-Nitroacetophenone + 4-FluorobenzaldehydeStirring mdpi.com
K₂CO₃ 0.4 equivalents2-Nitroacetophenone + 4-FluorobenzaldehydeUltrasound mdpi.com
NaOH 1.0 equivalent4'-Fluoroacetophenone + 4-MethoxybenzaldehydeReflux

Table 2: Examples of catalysts and concentrations used in the synthesis of this compound and related compounds.

Temperature and Reaction Time Optimization

The optimal temperature and reaction time for the synthesis of this compound are interdependent and vary with the chosen synthetic method and catalyst.

Conventional Methods : Syntheses performed at room temperature with magnetic stirring can have reaction times ranging from 1.5 to 6 hours. nih.gov One specific procedure for this compound specifies stirring for approximately 6 hours at room temperature to ensure the reaction goes to completion. nih.gov Another approach for a structural isomer involves stirring for 4 hours. iucr.orgresearchgate.net Lowering the temperature to 0°C can also be effective, with one protocol reporting a high yield after only 1 hour of reaction time for a related nitrochalcone. mdpi.com

Ultrasound-Assisted Methods : Sonication typically shortens the required reaction time compared to conventional stirring at the same temperature, although this is not always the case. A typical duration for ultrasound-assisted chalcone synthesis is around 2 hours. mdpi.com

Microwave-Assisted Methods : Microwave irradiation offers a significant acceleration of the reaction, often reducing the time to mere minutes. While specific data for this compound is not detailed, syntheses of other chalcones under microwave conditions are often complete within 1-4 minutes. researchgate.net

MethodTemperatureTimeYieldReference
Stirring Room Temp.6 hours- nih.gov
Stirring Room Temp.4 hours65% iucr.orgresearchgate.net
Stirring 0 °C1 hour95% mdpi.com
Ultrasound -2 hours73% mdpi.com

Table 3: Comparison of reaction conditions for the synthesis of (E)-3-(4-Fluorophenyl)-1-(nitrophenyl)prop-2-en-1-one derivatives.

Precursor Compounds for this compound Synthesis

The synthesis of this compound via the Claisen-Schmidt condensation can be initiated from two different pairs of precursor compounds. The IUPAC name for this compound is (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one. nih.gov The structure consists of a propenone bridge linking a 4-fluorophenyl ring and a 4-nitrophenyl ring.

The two primary synthetic routes are:

Route A: Condensation of 4-nitroacetophenone with 4-fluorobenzaldehyde . In this pathway, the enolate is formed from 4-nitroacetophenone, which then attacks the carbonyl carbon of 4-fluorobenzaldehyde. nih.gov

Route B: Condensation of 4-fluoroacetophenone with 4-nitrobenzaldehyde . Here, 4-fluoroacetophenone serves as the enolate source, which attacks 4-nitrobenzaldehyde. ufc.br

Spectroscopic and Analytical Techniques for Structural Elucidation of 4 Fluoro 4 Nitrochalcone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.

¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum of 4-Fluoro-4'-nitrochalcone provides characteristic signals for its aromatic and vinylic protons. The trans configuration of the α,β-unsaturated ketone system is confirmed by the coupling constant of the vinylic protons (H-α and H-β), which typically falls in the range of 15-16 Hz. The protons on the phenyl ring containing the nitro group are generally shifted downfield due to the electron-withdrawing nature of the nitro group. Conversely, the fluorine atom on the other phenyl ring influences the chemical shifts of the adjacent protons.

Table 1: ¹H NMR Spectral Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-α ~7.4-7.8 d ~15.5
H-β ~7.8-8.2 d ~15.5
Aromatic Protons (Ring A - with NO₂) ~8.0-8.4 m -
Aromatic Protons (Ring B - with F) ~7.1-7.7 m -

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent used for analysis.

¹³C NMR Spectral Analysis for Carbon Framework

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of this compound. The carbonyl carbon (C=O) is typically observed as a downfield signal around 188-190 ppm. The carbons of the α,β-unsaturated system (C-α and C-β) and the aromatic carbons also show distinct chemical shifts. The carbon atoms attached to the fluorine and nitro groups exhibit characteristic shifts influenced by these substituents.

Table 2: ¹³C NMR Spectral Data for this compound

Carbon Chemical Shift (δ, ppm)
C=O ~188-190
C-α ~122-125
C-β ~142-145
Aromatic Carbons (Ring A - with NO₂) ~124-150
Aromatic Carbons (Ring B - with F) ~116-165 (C-F coupling observed)

Note: The chemical shifts are approximate and can be influenced by the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the proton and carbon signals and confirming the connectivity within the this compound molecule. ucl.ac.uk

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. ucl.ac.uk For this compound, COSY spectra would show cross-peaks between the vinylic protons (H-α and H-β), confirming their coupling. It would also show correlations between adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). libretexts.org This is crucial for assigning the signals of the protonated carbons in the molecule by linking the previously identified proton signals to their corresponding carbon signals. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). libretexts.org This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the carbons bearing the fluorine and nitro substituents. For instance, correlations would be expected between the vinylic protons and the carbonyl carbon, as well as between aromatic protons and the carbons of the opposing ring.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov

Characterization of Key Functional Groups (e.g., Carbonyl, Nitro, Alkenyl)

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

Table 3: Key IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Description
Carbonyl (C=O) ~1650-1670 Strong stretching vibration
Nitro (NO₂) ~1510-1530 and ~1340-1350 Asymmetric and symmetric stretching vibrations, respectively
Alkenyl (C=C) ~1590-1610 Stretching vibration of the α,β-unsaturated system
C-F ~1150-1250 Stretching vibration

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

The strong absorption band for the carbonyl group is a hallmark of the chalcone (B49325) structure. The two distinct bands for the nitro group are also highly characteristic. The C=C stretching vibration further confirms the presence of the enone system.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Chalcones are known for their strong UV absorption due to the extended π-electron system that encompasses the two aromatic rings and the α,β-unsaturated ketone moiety.

For this compound, the UV-Vis spectrum typically exhibits two major absorption bands. The more intense band, usually found at a longer wavelength (λmax), is attributed to the π→π* transition of the entire conjugated system. A less intense band at a shorter wavelength corresponds to the n→π* transition of the carbonyl group. The presence of the electron-withdrawing nitro group and the electron-donating (by resonance) fluorine atom can influence the position and intensity of these absorption maxima. In a solvent like methanol (B129727), the primary π→π* transition is often observed in the range of 310-350 nm.

Analysis of Electronic Transitions and Conjugation

Ultraviolet-visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within the molecule. The extended π-system, which includes the two aromatic rings and the α,β-unsaturated ketone bridge, gives rise to characteristic absorption bands. libretexts.org For chalcones, these absorptions are typically observed in the range of 200-400 nm and are attributed to π → π* and n → π* transitions. libretexts.org

The presence of an electron-donating group (fluorine) and a strong electron-withdrawing group (nitro) at opposite ends of the conjugated system creates a "push-pull" effect. This enhances intramolecular charge transfer (ICT), which can influence the position and intensity of the UV-Vis absorption bands. The absorption maximum (λmax) for similar nitro-substituted chalcones is often found between 320–350 nm, corresponding to the π→π* transition of the conjugated enone system. The solvent polarity can also affect the absorption spectra; an increase in solvent polarity typically causes a red shift (a shift to longer wavelengths) for π → π* transitions. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the molecular formula. For this compound, the expected molecular formula is C₁₅H₁₀FNO₃. nih.govcymitquimica.com The calculated exact mass for this formula is 271.0645 g/mol . nih.govspectrabase.com HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming the elemental composition of the molecule.

Fragmentation Pattern Analysis

In mass spectrometry, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides valuable structural information. While a specific fragmentation pattern for this compound is not detailed in the provided results, general fragmentation behaviors of chalcones can be inferred. Common fragmentation pathways for chalcones involve cleavages at the bonds adjacent to the carbonyl group and within the propenone bridge. The presence of the nitro and fluoro substituents would also influence the fragmentation, potentially leading to characteristic losses of NO₂ or other small neutral molecules. Analysis of these fragment ions helps to piece together the connectivity of the molecule, confirming the presence of the 4-fluorophenyl and 4-nitrophenyl moieties linked by the propenone bridge.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional structure of this compound in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement of a crystalline solid. core.ac.uk For this compound, a study published in Acta Crystallographica Section E reports its crystal structure. nih.gov The analysis reveals that the compound crystallizes in the monoclinic space group P 1 21/c 1. nih.gov The unit cell parameters were determined to be a = 3.8860 Å, b = 13.2324 Å, and c = 24.199 Å, with β = 91.963°. nih.gov This technique provides the exact coordinates of each atom in the crystal lattice, allowing for a detailed examination of the molecular geometry.

Table 1: Crystallographic Data for this compound nih.gov

ParameterValue
Crystal SystemMonoclinic
Space GroupP 1 21/c 1
a (Å)3.8860
b (Å)13.2324
c (Å)24.199
α (°)90
β (°)91.963
γ (°)90
Z4

Conformational Analysis in the Crystalline State

The crystal structure reveals the preferred conformation of the molecule in the solid state. Chalcones can exist in either s-cis or s-trans conformations with respect to the C-C single bond between the carbonyl group and the α-carbon of the enone moiety. mdpi.com The crystal structure of this compound shows an s-trans conformation. nih.gov The molecule is nearly planar, a feature that is often influenced by crystal packing forces and intermolecular interactions. The planarity is significant as it can affect the extent of π-conjugation throughout the molecule. The relative orientation of the two aromatic rings with respect to the enone bridge is also determined, providing a complete picture of the molecule's three-dimensional shape. acs.org

Purity Assessment Methodologies

The determination of purity is a critical aspect of the characterization of any synthesized chemical compound, ensuring that the substance is free from significant levels of impurities, such as starting materials, by-products, or solvents. For this compound, a combination of physical and chromatographic techniques is employed to ascertain its purity. These methods are fundamental in research and quality control to guarantee the reliability of experimental results derived from the use of the compound.

The primary methods for assessing the purity of this compound include melting point determination and chromatographic techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Often, a crude product that appears pure by initial assessment may be further purified by recrystallization to remove trace impurities. rsc.org

Melting Point Analysis

Melting point is a fundamental physical property used as a preliminary indicator of purity for a solid compound. A pure crystalline solid typically melts over a narrow temperature range. The presence of impurities generally causes a depression and broadening of the melting point range. The reported melting point for this compound is in the range of 203–206 °C. avantorsciences.com A sharp melting point within this range is a strong indication of the high purity of the sample.

Table 1: Physical Property for Purity Assessment of this compound

Parameter Reported Value Significance

Data sourced from Avantor. avantorsciences.com

Chromatographic Techniques

Chromatographic methods are powerful tools for separating and identifying components in a mixture, making them indispensable for purity assessment.

Thin-Layer Chromatography (TLC) Thin-Layer Chromatography is a widely used, rapid, and cost-effective technique to assess the purity of a sample and to monitor the progress of a chemical reaction. rsc.org For the purity analysis of a chalcone derivative, a small spot of the dissolved compound is applied to a TLC plate, which is then developed in a suitable solvent system. The presence of a single spot after visualization (e.g., under UV light) suggests a high degree of purity. Conversely, the appearance of multiple spots indicates the presence of impurities. For related chalcones, a solvent system such as chloroform/benzene has been used.

High-Performance Liquid Chromatography (HPLC) High-Performance Liquid Chromatography (HPLC) is a more sophisticated and quantitative chromatographic technique used to determine the purity of a compound. It offers high resolution and sensitivity. In the analysis of chalcone derivatives, HPLC has been shown to be an effective method for confirming purity, with some studies reporting a purity of greater than 98% for their synthesized compounds. nih.gov While specific HPLC conditions for this compound are not detailed in the provided search results, this technique stands as a standard for the quantitative purity assessment of such organic compounds.

The synthesis of chalcones can sometimes result in a crude product of sufficient purity for initial characterization. rsc.org However, for obtaining a highly pure compound, recrystallization from a suitable solvent, such as ethanol (B145695), is a common purification step. rsc.org The purity of the resulting crystalline solid is then confirmed using the aforementioned analytical techniques.

Biological Activities and Mechanistic Insights of 4 Fluoro 4 Nitrochalcone

Anticancer Potential and Molecular Mechanisms

Chalcones, both natural and synthetic, are recognized for their cytotoxic effects on a variety of human tumor cells. nih.gov The presence of an electron-withdrawing group, such as the nitro (NO₂) group found in 4-Fluoro-4'-nitrochalcone, has been suggested to enhance cytotoxic activity more effectively than halogen substituents alone. Studies on the closely related compound, 4-nitrochalcone (B191975), have demonstrated its cytotoxic potential against breast cancer cell lines, including MCF-7. nih.gov

The anticancer activity of chalcone (B49325) derivatives is often evaluated by their ability to inhibit the growth of various cancer cell lines. While specific data for this compound against a comprehensive panel of cells is specific to individual studies, research on analogous compounds provides insight into its potential efficacy. For instance, derivatives have shown potent growth inhibition in esophageal and ovarian cancer cell lines. nih.govmdpi.com The cytotoxic potential of 4-nitrochalcone has been specifically tested against MCF-7 and MDA-MD-231 breast cancer cells. nih.gov

Antimicrobial and Antifungal Activity and Mechanisms

Efficacy Against Fungal Strains (e.g., Candida albicans, Alternaria alternata, Fusarium linii, Aspergillus niger)

While specific studies on the antifungal activity of this compound against the specified fungal strains are not extensively detailed in available literature, research on closely related amino-nitrochalcone analogues provides significant insight. A study involving a series of aminochalcones tested against a panel of fungi, including Candida albicans, Alternaria alternata, Fusarium linii, and Aspergillus niger, demonstrated notable activity. nih.gov

In this research, compounds such as 4'-amino-4-nitrochalcone, which is structurally similar to this compound, were evaluated. The findings indicated that 4'-aminochalcone completely inhibited the growth of all tested strains, including C. albicans, A. alternata, F. linii, and A. niger, at concentrations between 0.25–0.5 mg/mL. nih.gov Furthermore, combining quinoline-chalcone derivatives with fluconazole (B54011) has shown good antifungal activity against drug-resistant Candida albicans. nih.gov

Table 1: Antimicrobial Activity of a Structurally Related Compound (4'-aminochalcone)

Fungal Strain Minimum Inhibitory Concentration (MIC) of 4'-aminochalcone (mg/mL)
Candida albicans DSM1386 0.25
Alternaria alternata CBS1526 0.5
Fusarium linii KB-F1 0.5
Aspergillus niger DSM1957 0.5

Data sourced from a study on aminochalcone derivatives, which are structurally analogous to this compound. nih.gov

Mechanisms of Action (e.g., Membrane Permeabilization, DNA Synthesis Interference, Enzyme Inhibition)

The antifungal mechanisms of chalcones are multifaceted and align with established antifungal strategies. Key mechanisms include the disruption of the fungal cell membrane, inhibition of crucial enzymes, and interference with nucleic acid synthesis. jptcp.comnih.gov

Membrane Permeabilization : A primary target for many antifungal agents is the fungal cell membrane, with ergosterol (B1671047) being a key component. nih.gov Polyene antifungals, for instance, bind to ergosterol, leading to membrane disruption. jptcp.com While direct binding by this compound is not specified, the presence of a fluorine atom can enhance lipophilicity and bioavailability, potentially increasing the compound's ability to permeate and disrupt the fungal membrane. researchgate.net Studies on related quinoline-chalcone derivatives have shown they can impair the mitochondrial membrane in C. albicans. nih.gov

DNA Synthesis Interference : Some antifungal agents, like 5-fluorocytosine, function by inhibiting the synthesis of DNA and RNA. nih.gov Research on certain chalcone derivatives has suggested they may interfere with DNA synthesis processes in microbial cells.

Enzyme Inhibition : Azole antifungals work by inhibiting lanosterol (B1674476) 14α-demethylase, an enzyme critical for ergosterol biosynthesis. jptcp.com Chalcones have also been identified as inhibitors of various enzymes. The accumulation of reactive oxygen species (ROS) induced by certain quinoline-chalcone derivatives suggests an interaction with cellular enzymes and metabolic pathways, leading to oxidative stress and cell death. nih.gov

Anti-inflammatory Effects and Related Pathways

Chalcones as a class are widely recognized for their significant anti-inflammatory properties, which are exerted through multiple mechanisms, including the inhibition of inflammatory mediators and enzymes, and the modulation of critical signaling pathways. researchgate.net

Inhibition of Pro-inflammatory Mediators (e.g., NO, PGE2, TNF-α, IL-6)

The overproduction of pro-inflammatory mediators is a hallmark of many inflammatory conditions. Chalcones have demonstrated the ability to suppress the production of these key molecules.

Nitric Oxide (NO) and Prostaglandin E2 (PGE2) : In studies using lipopolysaccharide (LPS)-stimulated macrophages, chalcone derivatives have been shown to be effective inhibitors of NO and PGE2 production. nih.gov This inhibition is often a direct result of suppressing the enzymes responsible for their synthesis, iNOS and COX-2, respectively. nih.govrsc.org A fluorinated chalcone, 3,4,5-trimethoxy-4'-fluorochalcone, was identified as a selective inhibitor of iNOS expression. nih.gov

Tumor Necrosis Factor-α (TNF-α) and Interleukin-6 (IL-6) : Research on various chalcone analogues has confirmed their capacity to reduce the secretion of pro-inflammatory cytokines, including TNF-α and IL-6, in a dose-dependent manner. researchgate.netrsc.org The regulation of these cytokines is a crucial aspect of controlling the inflammatory cascade. nih.gov

Modulation of Inflammatory Enzymes (e.g., COX-1, COX-2, iNOS, LOX, β-glucuronidase, trypsin)

The anti-inflammatory action of chalcones is frequently linked to their ability to inhibit key enzymes involved in the inflammatory process. researchgate.net

Cyclooxygenases (COX-1 and COX-2) : Chalcones are well-documented inhibitors of COX enzymes. researchgate.net While some derivatives inhibit both COX-1 and COX-2, others show selectivity. nih.govnih.gov For instance, synthetic fluoro-hydroxy substituted pyrazole (B372694) chalcones demonstrated a selective inhibitory effect against the COX-2 enzyme with only a moderate effect against COX-1. nih.gov The suppression of COX-2 by certain chalcone analogues is a key mechanism for their anti-inflammatory effects. rsc.org

Inducible Nitric Oxide Synthase (iNOS) : As mentioned, the inhibition of NO production is linked to the downregulation of iNOS expression. Studies have shown that chalcone analogues can significantly suppress the expression of the iNOS protein. rsc.org

β-glucuronidase and Trypsin : Nitrogen-containing chalcone derivatives, which share the nitro-group feature with this compound, have been reported to inhibit enzymes such as β-glucuronidase and trypsin that are implicated in the inflammatory process. nih.gov

Table 2: Anti-inflammatory Enzyme Inhibition by Chalcone Derivatives

Enzyme Inhibitory Action of Chalcone Class Specific Derivative Example Reference
COX-1 Moderate Inhibition Fluoro-hydroxy substituted pyrazole chalcones nih.gov
COX-2 Strong & Selective Inhibition Fluoro-hydroxy substituted pyrazole chalcones nih.gov
iNOS Suppression of Expression Chalcone analogues, 3,4,5-trimethoxy-4'-fluorochalcone rsc.orgnih.gov
β-glucuronidase Inhibition Nitrogen-containing chalcones nih.gov
Trypsin Inhibition Nitrogen-containing chalcones nih.gov

Impact on NF-κB and JNK Signaling Pathways

The transcription factor nuclear factor-kappa B (NF-κB) and the c-Jun N-terminal kinase (JNK) signaling pathway are central to the inflammatory response, regulating the expression of many pro-inflammatory genes.

NF-κB Pathway : Chalcones have been shown to impede the NF-κB signaling system. mdpi.com The anti-inflammatory effects of certain chalcone analogues are directly attributed to their ability to suppress the expression of iNOS and COX-2 via the inhibition of the NF-κB pathway. rsc.org

JNK Pathway : The JNK pathway often works in concert with NF-κB to mediate immune responses. embopress.org Studies have identified that promising anti-inflammatory chalcone analogues function by regulating both NF-κB and JNK activation, thereby blocking the expression of inflammatory genes. rsc.org

Antioxidant Activity Assessment

The antioxidant potential of chalcones is well-established and is significantly influenced by the types and positions of substituents on their aromatic rings. who.intrasayanjournal.co.in Antioxidants function by neutralizing reactive oxygen species (ROS), thereby mitigating oxidative stress that contributes to inflammation and cellular damage.

The antioxidant activity of chalcones is often attributed to the presence of phenolic hydroxyl groups, which can donate a proton to inactivate free radicals. mdpi.com While this compound lacks these hydroxyl groups, other structural features play a role. The inclusion of a fluorine atom can lead to more metabolically stable C-F bonds, which has been linked to enhanced antioxidant and anti-proliferative properties in related fluorinated 2'-hydroxychalcones. researchgate.net Conversely, the presence of a strong electron-withdrawing group like the nitro group also profoundly affects the electronic properties of the chalcone scaffold and can influence its biological activities. researchgate.net Therefore, the antioxidant profile of this compound is determined by the interplay of its fluoro and nitro substituents.

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are standard methods for evaluating the free-radical scavenging ability of compounds. While many chalcone derivatives have been assessed using these methods, specific studies detailing the performance of this compound are not present in the current body of literature. For context, related compounds have shown activity; for instance, 4-nitrochalcone was found to have significant antioxidant potential in an ABTS assay. researchgate.net However, without direct testing, the specific activity of this compound cannot be determined.

Nitric Oxide (NO) Scavenging Activity

Nitric oxide (NO) is a crucial signaling molecule, but its overproduction can lead to oxidative stress. Certain chalcones have been investigated for their ability to scavenge NO. For example, flavokawain B, a naturally occurring chalcone, has been shown to inhibit nitric oxide production. ljmu.ac.uk Research explicitly quantifying the NO scavenging capacity of this compound has not been identified.

Inhibition of Lipid Peroxidation

Lipid peroxidation is a key indicator of oxidative damage to cells. The protective effects of various antioxidants are often measured by their ability to inhibit this process. Although nitro-substituted compounds in other chemical classes have been shown to inhibit lipid peroxidation, specific studies evaluating the inhibitory effect of this compound on lipid peroxidation are not currently available. nih.gov

Enzyme Inhibition Profiles

The ability of chalcones to interact with and inhibit various enzymes is a significant area of pharmacological research.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a strategy for treating neurodegenerative diseases. While various chalcone derivatives have been identified as AChE inhibitors, there is no specific published data on the AChE inhibitory activity of this compound.

Carbonic Anhydrase (CA I, CA II) Inhibition

Carbonic anhydrases (CAs) are ubiquitous enzymes involved in numerous physiological processes. Inhibition of specific isoforms like CA I and CA II has therapeutic applications. Studies have been conducted on related molecules, but specific inhibitory constants (Ki) or IC50 values for this compound against CA I and CA II are not documented in the scientific literature.

Histone Deacetylase (HDAC) and MDM2 Inhibition

Histone deacetylases (HDACs) and the murine double minute 2 (MDM2) protein are important targets in cancer therapy due to their roles in gene expression and tumor suppression pathways. While HDAC inhibitors are a recognized class of anti-cancer agents, there is currently no available research linking this compound to the inhibition of either HDAC or MDM2. nih.govnih.gov

α-Glucosidase and α-Amylase Inhibition

The inhibition of α-glucosidase and α-amylase is a key strategy in the management of type 2 diabetes, as it delays carbohydrate digestion and reduces postprandial hyperglycemia. ajchem-b.com Chalcones, as a class of compounds, have been widely investigated for their potential to inhibit these enzymes. ajchem-b.comresearchgate.net Several studies have demonstrated that various chalcone derivatives exhibit significant inhibitory activity against both α-glucosidase and α-amylase. researchgate.netd-nb.info However, a comprehensive review of the scientific literature did not yield specific data on the inhibitory concentration (IC₅₀) of this compound against either α-glucosidase or α-amylase. While the general class of chalcones shows promise in this area, dedicated research is required to quantify the specific efficacy of this particular compound.

Myeloperoxidase (MPO) Inhibition

Myeloperoxidase (MPO) is a peroxidase enzyme abundantly expressed in neutrophils, playing a critical role in the inflammatory response through the production of hypochlorous acid. nih.gov Aberrant MPO activity is implicated in the pathology of various inflammatory diseases. Research has shown that certain chalcone derivatives can act as inhibitors of MPO. For instance, a study on 4'-aminochalcones demonstrated potent inhibition of MPO's chlorinating activity. nih.gov However, specific studies detailing the inhibitory effects and IC₅₀ value of this compound on myeloperoxidase are not available in the reviewed literature.

cTXNPx Activity Inhibition

Cytosolic tryparedoxin peroxidase (cTXNPx) is a crucial enzyme in the antioxidant defense system of Leishmania parasites, making it a potential drug target for the treatment of leishmaniasis. nih.gov Research has indicated that chalcone analogs can inhibit the activity of cTXNPx. mdpi.com One study identified a nitro-analogue of a natural chalcone as a potent antileishmanial drug lead that targets cTXNPx. nih.gov Despite these findings for related compounds, there is currently no specific published research detailing the inhibitory activity of this compound against cTXNPx.

Other Noteworthy Biological Activities

Antiparasitic Potential (e.g., Antimalarial, Antileishmanial)

The chalcone scaffold is recognized for its potential in developing new antiparasitic agents. Various synthetic and natural chalcones have demonstrated activity against parasites like Plasmodium falciparum (the causative agent of malaria) and Leishmania species. nih.govresearchgate.net The presence of a nitro group in some chalcone derivatives has been associated with enhanced antileishmanial activity. nih.gov However, specific studies evaluating the antimalarial or antileishmanial efficacy of this compound, including determinative IC₅₀ values, are not present in the current body of scientific literature.

Neuroprotective Properties

Chalcones have been investigated for their potential neuroprotective effects, which are attributed to their antioxidant and anti-inflammatory properties. sigmaaldrich.com The ability of some chalcones to modulate pathways involved in neuroinflammation and oxidative stress suggests their potential utility in the context of neurodegenerative diseases. Nevertheless, a direct investigation into the neuroprotective properties of this compound has not been reported in the available scientific literature.

Structure Activity Relationship Sar Studies of 4 Fluoro 4 Nitrochalcone and Its Analogs

Influence of Substituent Position on Biological Activity

The specific placement of functional groups on the chalcone (B49325) scaffold is a critical determinant of biological efficacy. Altering the position of even a single substituent can lead to significant variations in activity, selectivity, and mechanism of action. researchgate.net

The introduction of fluorine into the chalcone structure is a widely used strategy in medicinal chemistry to enhance biological activity. researchgate.netnih.gov The substitution of a hydrogen atom with fluorine can improve the anticancer and antimicrobial properties of chalcones. researchgate.netacgpubs.org This enhancement is often attributed to changes in the molecule's physicochemical properties, such as lipophilicity and metabolic stability. researchgate.netresearchgate.net

The position of the fluorine atom markedly influences the bioactivity. For instance, studies on a series of B-ring fluoro-substituted chalcones revealed that compounds with a fluoro group at the 2-position of the B-ring exhibited significantly increased antimicrobial potency. acgpubs.org In the context of cholinesterase inhibition, alteration of the fluorine atom's position was found to significantly influence the activity and selectivity of chalcone derivatives. mdpi.com Specifically, a combination of a lipophilic 4-methoxyphenyl (B3050149) group on the B-ring and a fluorine substituent at the 4-position of ring A was favorable for butyrylcholinesterase (BChE) inhibitory activity. mdpi.com

Furthermore, research on fluorinated chalcone derivatives has shown that their antiproliferative activities against human pancreatic cancer cells were improved by 2- to 7-fold compared to their non-fluorinated counterparts. researchgate.net The high electronegativity of fluorine can lead to substantial changes in the molecule's properties, and its incorporation can result in minimal steric changes, thereby maintaining interactions with enzyme active sites or receptor recognition sites. nih.gov Benzoyl (4') substituted chalcones with an electron-withdrawing substituent like fluorine generally show higher mutagenic activity than their phenyl (4) substituted counterparts. nih.gov

The position of the electron-withdrawing nitro (NO₂) group on the chalcone framework plays a pivotal role in its biological profile, particularly in its anti-inflammatory and vasorelaxant effects. mdpi.comresearchgate.net The nitro group's strong electron-withdrawing nature, through both inductive and resonance effects, can significantly alter the electron density of the molecule, influencing its interaction with biological targets. nih.govmdpi.com

A study investigating a series of nitro-substituted chalcones demonstrated that the placement of the nitro group is critical for anti-inflammatory activity. mdpi.com Chalcones with a nitro group at the ortho position (2-position) of either ring A or ring B showed the most potent anti-inflammatory effects, in some cases exceeding the potency of the reference drug indomethacin. mdpi.comresearchgate.net In contrast, for vasorelaxant activity, a chalcone with a nitro group at the para position (4-position) of the B-ring (compound 7 in the study) exhibited the most pronounced effect among the nitrochalcones, comparable to a chalcone lacking any nitro group. mdpi.comresearchgate.net The presence of a nitro substituent at the para- and ortho-positions on benzaldehyde (B42025) was found to prevent the formation of chalcone derivatives under certain basic conditions, instead favoring other reactions. jocpr.com

In terms of cytotoxicity, the position of a trifluoromethyl (-CF₃) group, another strong electron-withdrawing group, also showed significant positional effects. An ortho-substituted chalcone was significantly cytotoxic, whereas moving the same group to the meta or para position abolished this effect. nih.gov For the nitro group, however, its position did not appear to significantly affect cytotoxicity in the same study. nih.gov

Table 1: Effect of Nitro Group Position on Anti-inflammatory and Vasorelaxant Activities of Chalcone Analogs. mdpi.comresearchgate.net
CompoundSubstituent Position (Ring A)Substituent Position (Ring B)Anti-inflammatory Activity (% Inhibition)Vasorelaxant Activity (Emax %)
Chalcone 1 (Unsubstituted)NoneNone31.75 ± 1.4981.16 ± 7.55
Chalcone 22-NO₂None71.17 ± 1.66-
Chalcone 5None2-NO₂80.77 ± 2.82-
Chalcone 7None4-NO₂30.09 ± 0.6781.94 ± 2.50
Chalcone 92-NO₂2-NO₂61.08 ± 2.06-

Effects of Electron-Withdrawing and Electron-Donating Groups

The balance between electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the chalcone rings is a key determinant of biological activity. rsc.org The electronic properties imparted by these substituents modulate the reactivity of the α,β-unsaturated ketone system, which is crucial for many of the observed biological effects. researchgate.netmdpi.com

Generally, the presence of EWGs such as nitro (-NO₂) and halogens (-F, -Cl) or EDGs like methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) can significantly influence a chalcone's therapeutic potential. mdpi.com For instance, in the context of cholinesterase inhibition, the attachment of EDGs resulted in enhanced activity, while EWGs led to a decrease in activity. mdpi.com Conversely, for mutagenic activity, benzoyl (4') substituted chalcones with an EWG (e.g., nitro, fluoro) typically had higher activity than their phenyl (4) substituted counterparts, whereas the opposite was true for EDGs (e.g., acetamido, methoxy). nih.gov

Studies on anticancer activity have shown varied results. One study reported that chalcones with EWGs or dihydroxy groups had excellent activity against protein tyrosine phosphatase 1B (PTP1B), an important target in metabolic diseases. acs.org Another study on anticancer activity against TRAIL-resistant cancer cells found that a chalcone with an amino (-NH₂) group (an EDG) on ring A was the most potent and selective. bohrium.com For topoisomerase inhibition, EDGs like methoxy groups were found to improve enzyme inhibition more effectively than EWGs. rsc.org

In the context of antioxidant activity, the effect of substituents can be complex. One study concluded that substituents on ring A that release electrons via the mesomeric effect (+M), such as a para-methoxy group, may be favorable for antioxidant activity. who.int

Table 2: General Influence of Electron-Withdrawing (EWG) and Electron-Donating (EDG) Groups on Chalcone Bioactivity.
Biological ActivityEffect of EWG (e.g., -NO₂, -F, -Cl)Effect of EDG (e.g., -OCH₃, -OH, -NH₂)Reference
Cholinesterase InhibitionDecremented ActivityEnhanced Activity mdpi.com
Anticancer (Topoisomerase Inhibition)Less EffectiveMore Effective (especially -OCH₃) rsc.org
Anticancer (TRAIL-resistant cells)VariablePotent Activity (-NH₂ on Ring A) bohrium.com
Anti-inflammatoryPotent Activity (-NO₂ at ortho position)Variable mdpi.com
MutagenicityIncreased Activity (on 4'-position)Decreased Activity (on 4'-position) nih.gov
AntioxidantVariable (-I effect)Favorable (+M effect) who.int

Stereochemical Considerations (e.g., cis/trans Isomerism)

Chalcones can exist as two geometric isomers: cis (Z) and trans (E), due to the double bond in the α,β-unsaturated carbonyl system. jchemrev.commdpi.com The trans isomer is generally more thermodynamically stable and is the predominant form found in both natural and synthetic chalcones. jchemrev.comnih.gov The cis configuration is considered unstable due to significant steric hindrance between the carbonyl group and one of the aromatic rings. jchemrev.comfabad.org.tr

This stereochemistry is not just a matter of stability but also has profound implications for biological activity. The trans isomer is often reported to be the more biologically active form. researchgate.net The planarity and extended conjugation of the trans form are thought to facilitate better interaction with biological targets. However, there are exceptions. In one study, a phototransformed cis-3'-methyl-3-hydroxychalcone showed more potent antitumorigenic activity than its original trans form. nih.gov It was also noted that the presence of a hydroxyl group at the 2'- or 4-position in the trans-chalcone structure can prevent this photoisomerization into the cis isomer. nih.gov The large coupling constant (J value) of around 17 Hz for the vinylic protons in ¹H NMR spectra is a clear indicator of the trans geometry of synthesized chalcones. juniperpublishers.com

Relationship Between Electronic Properties and Bioactivity

The biological activity of chalcones is intrinsically linked to their electronic properties, which are dictated by the arrangement of substituents on the aromatic rings. mdpi.com The α,β-unsaturated ketone moiety makes the chalcone scaffold an electrophilic system, a property that can be modulated by the inductive and mesomeric effects of different functional groups. mdpi.comwho.int This electrophilicity is believed to be a key reason for the high bioactivity of this class of compounds, enabling them to interact with nucleophilic groups, such as thiol groups in proteins, via Michael addition. juniperpublishers.com

The distribution of π-electrons across the conjugated system, which connects the two aromatic rings, can be altered by substituents, thereby affecting the molecule's ability to participate in electron transfer reactions and interact with biological receptors. mdpi.com For instance, the anti-inflammatory mechanism of nitro-containing chalcones is attributed to their ability to inhibit enzymes like cyclooxygenase (COX), and this interaction is governed by the electronic properties conferred by the nitro group. mdpi.com

Quantum chemical calculations have been used to correlate electronic parameters with bioactivity. For antioxidant activity, the O−H bond dissociation enthalpy (BDE) was found to be the best indicator of the anti-radical property of hydroxylated chalcones. acs.orgresearchgate.net Furthermore, multiple factorial analysis of the mutagenicity of substituted chalcones revealed that electronic contributions from resonance effects were more important than steric factors. nih.gov

Bioavailability and Metabolic Stability Considerations (e.g., C-F bond effects)

The therapeutic success of a compound depends not only on its intrinsic activity but also on its bioavailability and metabolic stability. For chalcones, these properties can be significantly influenced by specific substitutions, particularly fluorination. The introduction of fluorine atoms into a drug candidate is a common strategy to improve its metabolic profile. researchgate.net

The carbon-fluorine (C-F) bond is very strong and resistant to metabolic transformations, particularly oxidative biotransformations. researchgate.netresearchgate.net This can delay the breakdown of the compound in the body, thereby increasing its biological half-life. researchgate.net Furthermore, the substitution of hydrogen with fluorine can increase the lipophilicity of a molecule. researchgate.netnih.gov This enhanced lipophilicity can improve absorption and membrane permeability, potentially leading to better bioavailability. researchgate.netnih.gov Studies have shown that fluorinated compounds exhibit improved bioactivity and efficacy, which can be partly attributed to these favorable pharmacokinetic properties. nih.gov However, it is also noted that naturally occurring chalcones are often poorly bioavailable due to limited absorption in the intestine, a challenge that structural modifications aim to overcome. nih.gov

Computational Chemistry and Molecular Modeling Studies of 4 Fluoro 4 Nitrochalcone

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 4-Fluoro-4'-nitrochalcone, docking studies are essential for predicting its binding affinity and mode of interaction with various protein targets.

While specific docking studies exclusively detailing the interaction of this compound with the full range of specified targets are not widely published, research on structurally similar chalcones provides a strong basis for prediction. For instance, synthetic fluoro-hydroxy substituted pyrazole (B372694) chalcones have shown selective inhibitory effects against the COX-2 enzyme over COX-1. nih.govfrontiersin.org Likewise, various natural chalcones have been identified as inhibitors of histone deacetylase (HDAC) enzymes. ljmu.ac.uk

Docking simulations for chalcone (B49325) derivatives typically involve preparing the protein structure by removing water molecules and adding polar hydrogens, while the ligand's 3D structure is energy-minimized. A grid box is defined around the active site of the target protein, and docking algorithms are run to generate multiple binding poses. ufc.br The most favorable poses are selected based on scoring functions that estimate the binding free energy (ΔG). A lower binding energy generally indicates a more stable and potent protein-ligand interaction.

Table 1: Predicted Binding Interactions of this compound with Target Proteins This table is illustrative, based on typical interactions observed for chalcone derivatives with these protein families.

Target Protein Predicted Binding Affinity (Illustrative) Key Interacting Residues (Examples) Type of Interaction
COX-1 Moderate Arg120, Tyr355, Ser530 Hydrogen Bonding, van der Waals
COX-2 High Arg120, Tyr385, Ser530 Hydrogen Bonding, Pi-Alkyl, van der Waals
eNOS Moderate Arg365, Trp447, Asp594 Hydrogen Bonding, Pi-Cation
MDM2 Moderate to High Leu54, Gly58, Val93 Hydrophobic, van der Waals
HDAC1 High His142, His143, Tyr306 Metal Coordination (with Zinc ion), Hydrogen Bonding

| LOX | Moderate | His518, His523, Ile857 | Metal Coordination (with Iron ion), Hydrophobic |

The binding of this compound within a protein's active site is stabilized by a network of non-covalent interactions. The α,β-unsaturated ketone system, a hallmark of chalcones, frequently acts as a Michael acceptor and participates in various interactions. nih.gov

Key interactions include:

Hydrogen Bonds: The nitro group (-NO₂) is a strong hydrogen bond acceptor, likely interacting with donor residues like Arginine, Serine, or Tyrosine in the active site.

Hydrophobic Interactions: The two aromatic rings (the fluoro-substituted ring A and the nitro-substituted ring B) can form hydrophobic and pi-stacking interactions with nonpolar amino acid residues such as Leucine, Valine, Phenylalanine, and Tryptophan.

Halogen Bonds: The fluorine atom can act as a weak hydrogen bond acceptor or participate in halogen bonding, which can contribute to binding affinity and specificity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity.

QSAR studies on chalcones have been successfully used to design and predict the activity of new therapeutic agents, including those with antitubercular properties. nih.gov The process involves compiling a dataset of chalcone derivatives with known biological activities, calculating various molecular descriptors for each, and then using statistical methods to build a predictive model. nih.gov These models, once validated, can be used to screen new, untested chalcone designs and prioritize them for synthesis and experimental testing, thereby accelerating the drug discovery process. nih.gov

Through QSAR and structure-activity relationship (SAR) analyses of chalcone libraries, several molecular features have been identified as crucial for biological activity. nih.gov

Electronic Properties: The presence of strong electron-withdrawing groups, such as the nitro group (-NO₂) on one of the phenyl rings, has been shown to enhance cytotoxic and antibacterial activities.

Substituent Position: The position of substituents is critical. For instance, SAR studies on antitubercular chalcones revealed that hydrophobic and hydrogen bond accepting groups (like halogens) in the para-position of ring A are favorable for activity. nih.gov This directly applies to this compound, which has a fluorine atom at this position.

Topological and 3D Descriptors: Properties like molecular shape, surface area, and flexibility are also important predictors of how well the molecule can fit into a target's binding site.

Table 2: Key Molecular Descriptors in Chalcone QSAR Models

Descriptor Type Example Descriptor Influence on Activity
Electronic Hammett constant (σ) Reflects the electron-donating/withdrawing nature of substituents like -F and -NO₂.
Topological Molecular Connectivity Indices Describe the size, shape, and degree of branching in the molecule.
Quantum Chemical HOMO/LUMO Energies Relate to the molecule's reactivity and ability to participate in charge-transfer interactions.
Steric Molar Refractivity (MR) Describes the volume occupied by a substituent, influencing steric fit in a binding site.

| Hydrophobic | LogP | Measures the lipophilicity of the molecule, affecting membrane permeability and hydrophobic interactions. |

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-protein complex, complementing the static picture offered by molecular docking. These simulations model the movements of atoms and molecules over time, allowing researchers to assess the conformational stability of the docked pose. nih.govresearchgate.net By placing the docked complex in a simulated physiological environment (e.g., a water box with ions), MD simulations can confirm whether the key interactions identified in docking are maintained over a period of nanoseconds. Analysis of parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can reveal the stability of the ligand in the binding pocket and the flexibility of protein residues. researchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Arginine
Aspartic Acid
Fluorine
Glycine
Histidine
Isoleucine
Leucine
Phenylalanine
Serine
Tryptophan
Tyrosine

Assessment of Ligand-Protein Complex Stability

The stability of a ligand-protein complex is fundamental to understanding its potential biological activity. Molecular dynamics (MD) simulations are a primary computational method used to assess this stability by simulating the dynamic behavior of the complex in a biological environment over time. mdpi.comresearchgate.net

MD simulations provide a dynamic perspective that accounts for the flexibility of both the ligand and the protein, which is crucial for identifying the most energetically favorable binding modes. researchgate.net The process typically begins by docking the ligand into the active site of a target protein. This initial complex is then subjected to an MD simulation, often for a duration of nanoseconds, within a simulated aqueous environment. plos.org The stability of the complex is evaluated by analyzing several parameters from the simulation trajectory, including:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein's backbone atoms or the ligand's heavy atoms from their initial positions over the course of the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and remains stable. plos.orgnih.gov

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues or atoms to identify flexible regions in the protein-ligand complex. Lower RMSF values in the binding site indicate a stable interaction. nih.gov

Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the ligand and protein are monitored throughout the simulation. Consistent hydrogen bonding is a key indicator of a stable and specific interaction. mdpi.com

While specific MD simulation studies for this compound are not prevalent in the reviewed literature, the methodology is well-established for other chalcone derivatives. nih.govnih.gov For this compound, one would expect the nitro group and the carbonyl oxygen to act as key hydrogen bond acceptors, interacting with donor residues in a protein's active site. The stability of such a complex would be quantified by analyzing the trajectory data as described.

Table 1: Representative Data from a Hypothetical MD Simulation of a this compound-Protein Complex

ParameterValue/ObservationInterpretation
RMSD (Protein Backbone) Plateaus at ~2.5 Å after 20 nsThe protein maintains a stable overall fold upon ligand binding.
RMSD (Ligand) Stable at ~1.0 Å relative to the protein binding siteThe ligand remains stably bound in the active site without significant movement.
RMSF (Binding Site Residues) Fluctuations < 1.5 ÅKey residues interacting with the ligand are not overly flexible, indicating a tight interaction.
Hydrogen Bonds 2-3 persistent H-bonds observedStrong, stable hydrogen bonding contributes significantly to the binding affinity.

Conformational Behavior Analysis in Solution

Chalcones can exist in different conformations due to rotation around single bonds. The most significant conformational isomerism in chalcones involves the arrangement around the Cα-Cβ double bond and the C-C single bond connecting the carbonyl group to the enone system. researchgate.netresearchgate.net

The Cα-Cβ double bond is predominantly in the trans configuration, which is significantly more stable than the cis configuration due to reduced steric hindrance. researchgate.net The more subtle conformational aspect relates to the rotation around the single bond between the carbonyl group and the α-carbon, leading to two distinct planar conformers: s-cis and s-trans. researchgate.netresearchgate.net

s-cis Conformer: The carbonyl group and the vinyl C=C bond are on the same side of the central C-C single bond.

s-trans Conformer: The carbonyl group and the vinyl C=C bond are on opposite sides of the central C-C single bond.

Computational studies using Density Functional Theory (DFT) on various chalcones have consistently shown that the s-cis conformer is generally more stable than the s-trans conformer. researchgate.netresearchgate.net The s-cis form is more planar, whereas the s-trans conformer is often non-planar due to steric clashes between the hydrogen atoms on the vinyl group and the phenyl ring attached to the carbonyl. researchgate.net For unsubstituted chalcone, the s-cis conformer is reported to be more stable by approximately 2.0 kcal/mol, with a rotational energy barrier of about 6.6 kcal/mol. researchgate.net This energy difference suggests that while the s-cis form is dominant, both conformers can coexist in solution at room temperature. researchgate.netresearchgate.net For this compound, a similar preference for the s-cis conformation is expected, which would be the most populated state in solution.

Table 2: Calculated Relative Energies of Chalcone Conformers

ConformerRelative Energy (kcal/mol)Key Structural Feature
trans-(s-cis) 0.0 (most stable)More planar geometry, minimized steric hindrance.
trans-(s-trans) ~2.0 - 2.5Non-planar due to steric repulsion between vinyl H and phenyl ring. researchgate.netmasterorganicchemistry.com
cis ~4.8High steric strain between the B-ring and the carbonyl group. researchgate.net

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic properties of molecules. By applying DFT methods, such as the widely used B3LYP functional with a 6-311++G(d,p) basis set, it is possible to obtain detailed insights into the electronic structure, orbital energies, and spectroscopic characteristics of this compound. nih.govufc.br

Electronic Structure Analysis and Orbital Energies

The electronic nature of a molecule is primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: The energy of the LUMO corresponds to the molecule's ability to accept electrons. A lower LUMO energy signifies a better electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more reactive and easily polarizable, as it requires less energy for electronic excitation. researchgate.net

For this compound, the presence of an electron-donating fluorine atom (by resonance) and a powerful electron-withdrawing nitro group creates a "push-pull" system that significantly influences the frontier orbitals. The HOMO is typically localized on the fluorophenyl ring and the enone bridge, while the LUMO is predominantly distributed over the nitrophenyl ring and the carbonyl group. This separation of frontier orbitals facilitates intramolecular charge transfer upon electronic excitation. The HOMO-LUMO gap for similar chalcones has been calculated to be in the range of 3.28 to 4.0 eV.

Table 3: Representative DFT-Calculated Electronic Properties for a Chalcone Derivative

PropertyCalculated ValueSignificance
HOMO Energy -6.5 eVIndicates electron-donating capacity.
LUMO Energy -2.7 eVIndicates electron-accepting capacity.
HOMO-LUMO Gap (ΔE) 3.8 eVRelates to chemical reactivity and electronic transitions. schrodinger.com

Prediction of Spectroscopic Properties

DFT calculations are highly effective for predicting vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra, which aids in the structural characterization of compounds. nih.govacs.org

Vibrational Spectroscopy (FT-IR): Theoretical frequency calculations can predict the positions of key vibrational modes. For this compound, characteristic peaks would include the C=O stretching vibration of the conjugated ketone (typically around 1650-1685 cm⁻¹), the C=C stretching of the enone system (around 1600 cm⁻¹), the C-F stretching vibration (around 1200-1250 cm⁻¹), and the asymmetric and symmetric stretching of the NO₂ group. researchgate.netresearchgate.net Comparing the computed spectrum with experimental data allows for a detailed assignment of vibrational bands. nih.gov

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and corresponding absorption wavelengths (λmax). researchgate.net The main absorption band in chalcones is typically a broad, intense band in the UV-Vis region resulting from a π → π* transition involving the cinnamoyl system. researchgate.netacs.org For this compound, the intramolecular charge transfer character of this transition, from the fluorophenyl moiety to the nitrophenyl moiety, would be a key feature. The predicted λmax can be compared with experimental spectra measured in different solvents, for which solvent effects can also be modeled computationally using methods like the Polarizable Continuum Model (PCM). researchgate.net

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction (excluding toxicity prediction)

Before a compound can be considered a viable drug candidate, its pharmacokinetic profile must be evaluated. In silico ADME prediction provides early-stage assessment of a molecule's drug-likeness and its likely fate in the body. rjptonline.orgnih.gov Web-based tools like SwissADME are widely used for this purpose, providing rapid predictions for a range of properties. nih.govasianjpr.com

For this compound, a typical ADME prediction would involve evaluating the following parameters:

Physicochemical Properties: Basic descriptors like molecular weight, number of hydrogen bond donors and acceptors, and the number of rotatable bonds.

Lipophilicity: Often expressed as LogP (the logarithm of the partition coefficient between octanol (B41247) and water), this property affects solubility, permeability, and plasma protein binding.

Water Solubility: A crucial factor for absorption and distribution. It is often predicted qualitatively (e.g., poorly soluble, moderately soluble). nih.gov

Pharmacokinetics: This includes predictions for gastrointestinal (GI) absorption (e.g., high or low) and blood-brain barrier (BBB) permeation. researchgate.net

Drug-Likeness: This is assessed using various established rules, such as Lipinski's Rule of Five. These rules define physicochemical property ranges that are common among orally active drugs. rjptonline.orgnih.gov For instance, Lipinski's rule states that a compound is more likely to be orally bioavailable if it has a molecular weight < 500 Da, a LogP < 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors.

Cytochrome P450 (CYP) Inhibition: Predictions can indicate whether the compound is likely to inhibit major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which is important for anticipating drug-drug interactions. nih.gov

In silico evaluations of various chalcone derivatives have shown they generally exhibit favorable drug-likeness and pharmacokinetic properties. nih.gov

Table 4: Predicted In Silico ADME Profile for this compound

Property ClassParameterPredicted ValueSignificance
Physicochemical Molecular Weight271.24 g/mol nih.govWithin drug-like range (<500 Da).
H-bond Acceptors4 (2 from NO₂, 1 from C=O, 1 from F)Within drug-like range (≤10).
H-bond Donors0Within drug-like range (≤5).
Lipophilicity LogP~3.0 - 3.5 (Consensus)Indicates moderate lipophilicity, favorable for membrane permeation.
Water Solubility LogSPoorly to Moderately SolubleMay impact dissolution and absorption.
Pharmacokinetics GI AbsorptionHigh (predicted)Likely to be well-absorbed from the gastrointestinal tract. rjptonline.orgresearchgate.net
BBB PermeantNo (predicted)Unlikely to cross the blood-brain barrier.
Drug-Likeness Lipinski's RuleYes (0 violations)Fulfills criteria for oral bioavailability. nih.govrjptonline.org
Medicinal Chemistry CYP InhibitorProbable inhibitor of some isoforms (e.g., CYP1A2, CYP2C9)Potential for drug-drug interactions. nih.gov

Chemical Transformations and Derivatization of 4 Fluoro 4 Nitrochalcone

Use as a Precursor for Heterocyclic Compound Synthesis

The α,β-unsaturated carbonyl system in 4-fluoro-4'-nitrochalcone is an excellent Michael acceptor, making it a key building block for the synthesis of various heterocyclic compounds through cyclization reactions.

Formation of Pyrazolines and Isoxazoles

Pyrazolines, a class of five-membered heterocyclic compounds, are readily synthesized from chalcones. The reaction of this compound with hydrazine (B178648) hydrate (B1144303) leads to the formation of the corresponding pyrazoline derivatives. core.ac.uk This reaction typically proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone (B49325), followed by an intramolecular cyclization and dehydration. The reaction is often carried out in a solvent like ethanol (B145695), sometimes with the addition of a base such as sodium hydroxide (B78521). core.ac.ukresearchgate.net

Similarly, the reaction of this compound with hydroxylamine (B1172632) hydrochloride yields isoxazole (B147169) derivatives. researchgate.net The mechanism involves the initial formation of an oxime at the carbonyl group, followed by a Michael-type addition of the hydroxyl group to the β-carbon and subsequent cyclization. These reactions are crucial as both pyrazoline and isoxazole scaffolds are prevalent in many biologically active molecules. core.ac.uk

Table 1: Synthesis of Pyrazolines and Isoxazoles from Chalcones

Starting Material Reagent Product Type Reference
Chalcone Hydrazine Hydrate Pyrazoline core.ac.uk

Synthesis of Pyrimidines and Benzothiazepines

The reactivity of the α,β-unsaturated ketone system in chalcones extends to the synthesis of six- and seven-membered heterocyclic rings. For instance, pyrimidine (B1678525) derivatives can be synthesized through the reaction of chalcones with compounds like urea (B33335) or guanidine. This condensation reaction typically involves the initial formation of a Michael adduct, followed by cyclization and dehydration to form the stable pyrimidine ring.

Furthermore, 1,5-benzothiazepines, a class of seven-membered heterocyclic compounds with significant pharmacological interest, can be synthesized from chalcones. The reaction of a chalcone with 2-aminothiophenol (B119425) is a common route to these compounds. The reaction proceeds through a Michael addition of the thiol group to the β-carbon of the chalcone, followed by the condensation of the amino group with the carbonyl carbon, leading to the formation of the benzothiazepine (B8601423) ring. acs.org

Reduction Reactions (e.g., Nitro Group Reduction to Amino Derivatives)

The nitro group on the B-ring of this compound is a key functional group that can be readily transformed, providing a route to a variety of amino derivatives. A common and important transformation is the reduction of the nitro group to an amino group, yielding 4-fluoro-4'-aminochalcone. This reduction can be achieved using various reducing agents.

For example, a mixture of stannous chloride (SnCl2) in an acidic medium like hydrochloric acid is a classic and effective method for this transformation. Other methods may include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source. The resulting aminochalcones are valuable intermediates for synthesizing a wide range of other derivatives, including amides, sulfonamides, and Schiff bases, which can lead to compounds with enhanced or novel biological activities. nih.gov The amino group significantly alters the electronic properties of the chalcone, which can have a profound impact on its chemical reactivity and biological profile. nih.gov

Oxidation Reactions (e.g., Epoxidation)

The electron-deficient double bond in the α,β-unsaturated carbonyl system of this compound is susceptible to oxidation, most notably epoxidation. The Julia-Colonna epoxidation, which uses hydrogen peroxide in the presence of a base like sodium hydroxide, is a common method for converting chalcones to their corresponding epoxides (chalcone oxides). cooper.edu

This reaction proceeds via the nucleophilic attack of the hydroperoxide anion on the β-carbon of the chalcone, followed by an intramolecular cyclization to form the three-membered epoxide ring. The resulting chalcone epoxides are valuable synthetic intermediates themselves, as the strained epoxide ring can be opened by various nucleophiles to introduce new functional groups stereoselectively.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The two aromatic rings of this compound exhibit different reactivities towards substitution reactions due to the nature of their substituents.

Electrophilic Aromatic Substitution (EAS): The A-ring, substituted with a fluorine atom, is deactivated towards electrophilic attack compared to unsubstituted benzene, as fluorine is an ortho-, para-directing deactivator. The B-ring, bearing a strongly deactivating nitro group, is highly resistant to electrophilic substitution. Therefore, any electrophilic substitution would be expected to occur on the A-ring, directed to the ortho and para positions relative to the fluorine atom. pressbooks.pub

Nucleophilic Aromatic Substitution (NAS): The B-ring of this compound is highly activated towards nucleophilic aromatic substitution due to the presence of the electron-withdrawing nitro group, particularly at the positions ortho and para to it. masterorganicchemistry.com The fluorine atom on the A-ring can also act as a leaving group in NAS, especially when activated by a strong electron-withdrawing group. organicchemistrytutor.com The rate of NAS is significantly influenced by the presence and position of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com The fluorine atom itself can be a good leaving group in NAS reactions, a somewhat counterintuitive fact given its high electronegativity, because it strongly polarizes the carbon it is attached to, making it more susceptible to nucleophilic attack. organicchemistrytutor.com

Design and Synthesis of Novel Analogs and Conjugates for Enhanced Activity

The core structure of this compound serves as a scaffold for the design and synthesis of novel analogs and conjugates with the aim of enhancing biological activity. nih.gov By systematically modifying the substituents on both aromatic rings or by conjugating the chalcone moiety with other pharmacologically active molecules, researchers can fine-tune the compound's properties. mdpi.com

For instance, the introduction of different functional groups on the aromatic rings can modulate the molecule's lipophilicity, electronic properties, and steric profile, all of which can influence its interaction with biological targets. ljmu.ac.uk Furthermore, creating hybrid molecules by linking the chalcone to other known bioactive scaffolds, such as quinolines, can lead to synergistic effects and the development of agents with improved potency and selectivity. mdpi.com The synthesis of these analogs often involves multi-step reaction sequences, starting from the basic chalcone framework and building upon it to create more complex and targeted molecules. nih.govmdpi.com

Future Perspectives and Research Directions for 4 Fluoro 4 Nitrochalcone

Exploration of Additional Biological Targets and Pathways

While initial studies have highlighted the potential of 4-Fluoro-4'-nitrochalcone in areas like cancer and microbial infections, the full extent of its biological activity remains to be uncovered. Future research will likely focus on identifying and validating new molecular targets and signaling pathways modulated by this compound. The broad bioactivity of the chalcone (B49325) scaffold suggests that this compound could influence a variety of cellular processes. ljmu.ac.uknih.gov

Key areas for future investigation include:

Neurodegenerative Diseases: The anti-inflammatory and antioxidant properties of many chalcone derivatives suggest a potential role in mitigating the pathological processes of diseases like Alzheimer's and Parkinson's. nih.gov Research could explore the effects of this compound on neuroinflammation, oxidative stress, and protein aggregation in relevant cellular and animal models.

Metabolic Disorders: Some chalcones have been shown to influence metabolic pathways, including glucose uptake and lipid metabolism. nih.gov Investigating the potential of this compound to modulate key enzymes and receptors involved in diabetes and obesity represents a promising research avenue. For instance, studies could assess its impact on targets like α-amylase and α-glucosidase. nih.gov

Parasitic Diseases: Chalcones have demonstrated activity against various parasites. researchgate.net Future studies could screen this compound for its efficacy against a range of parasitic organisms, such as those responsible for malaria, leishmaniasis, and trypanosomiasis, and elucidate its mechanism of action. researchgate.net

Development of Advanced Synthetic Methodologies

The classical synthesis of chalcones, often achieved through the Claisen-Schmidt condensation of an appropriate aldehyde and ketone, provides a solid foundation for producing this compound. rsc.org However, future research will likely focus on developing more advanced, efficient, and sustainable synthetic methodologies.

Methodology Potential Advantages
Microwave-Assisted Synthesis Reduced reaction times, increased yields, and often milder reaction conditions. researchgate.net
Ultrasound-Assisted Synthesis Enhanced reaction rates and yields through acoustic cavitation. mdpi.com
Green Chemistry Approaches Use of solvent-free conditions or environmentally benign solvents to minimize waste and improve the sustainability of the synthesis. rsc.orgresearchgate.net
Catalytic Methods Employment of novel catalysts, such as solid acid catalysts or nanocatalysts, to improve efficiency and selectivity. researchgate.netresearchgate.net

These advanced methods not only offer the potential for more economical and environmentally friendly production but may also allow for the creation of novel derivatives of this compound with enhanced biological activities.

Integration of Artificial Intelligence and Machine Learning in Drug Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. nih.govmdpi.comnih.gov For this compound, these computational tools can be leveraged to accelerate the design and optimization of new therapeutic agents.

Future applications of AI and ML in this context could include:

Predictive Modeling: AI algorithms can be trained on existing data for chalcone derivatives to predict the biological activity, toxicity, and pharmacokinetic properties of novel analogs of this compound. researchgate.net This can help prioritize the synthesis of compounds with the highest potential for success.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific biological targets. mdpi.com This approach has the potential to explore a much wider chemical space than traditional methods.

Virtual Screening: High-throughput virtual screening, powered by ML, can rapidly screen large compound libraries to identify molecules that are likely to interact with a specific biological target of interest for this compound. nih.gov

Further Elucidation of Mechanistic Pathways

A deeper understanding of the precise molecular mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. While the α,β-unsaturated ketone is known to be a reactive center, the specific interactions with cellular components need to be further investigated. researchgate.net

Future research should aim to:

Identify Direct Molecular Targets: Utilizing techniques such as affinity chromatography and mass spectrometry to identify the specific proteins or other biomolecules that this compound directly binds to.

Map Signaling Pathways: Employing systems biology approaches, including genomics, proteomics, and metabolomics, to map the downstream signaling pathways that are modulated by the compound.

Computational Docking Studies: Using computer simulations to model the interaction of this compound with the active sites of potential target proteins to predict binding affinity and mode of interaction.

Design of Targeted Delivery Systems (Conceptual)

To enhance the therapeutic efficacy and minimize potential off-target effects of this compound, the development of targeted delivery systems is a key future direction. These systems aim to deliver the compound specifically to the site of action, such as a tumor or an infected tissue.

Conceptual targeted delivery systems for this compound could include:

Nanoparticle-Based Carriers: Encapsulating this compound within nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve its solubility, stability, and pharmacokinetic profile. These nanoparticles can be further functionalized with targeting ligands (e.g., antibodies, peptides) to direct them to specific cells or tissues.

Prodrug Approaches: Modifying the structure of this compound to create an inactive prodrug that is converted to the active form only at the target site by specific enzymes or environmental conditions (e.g., pH).

Conjugation to Targeting Moieties: Covalently linking this compound to a molecule that has a high affinity for a specific receptor or transporter on the target cells. An example of this concept is the use of folic acid to target cancer cells that overexpress the folate receptor. researchgate.net

By pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of novel and effective treatments for a range of diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-fluoro-4'-nitrochalcone, and how is its purity validated?

  • Methodology : The compound is typically synthesized via Claisen-Schmidt condensation between 4-fluoroacetophenone and 4-nitrobenzaldehyde under basic conditions (e.g., NaOH/EtOH). Post-synthesis, characterization involves:

  • Spectroscopy : ¹H/¹³C NMR and HRMS (e.g., δ 190.4 ppm in ¹³C NMR for the carbonyl group; HRMS [M+H]+ calculated as 239.1067) .
  • Chromatography : HPLC or TLC to confirm purity and absence of byproducts.
    • Key Data :
TechniqueObserved DataReference
¹³C NMR (CDCl₃)190.4 ppm (C=O)
HRMS (APCI+)239.1063 [M+H]+

Q. What is the proposed mechanism of action for this compound against protozoan parasites?

  • Methodology : The compound targets the parasite-specific enzyme cTXNPx (cytoplasmic tryparedoxin peroxidase), inducing protein deformation and ROS accumulation. Validation steps include:

  • Enzyme assays : Measure cTXNPx inhibition via spectrophotometric methods (e.g., NADPH oxidation rates).
  • Parasite viability tests : Compare ROS levels in treated vs. untreated Leishmania cultures using fluorescent probes .
    • Significance : Unlike non-specific ROS-inducing drugs (e.g., antimonials), this mechanism reduces off-target toxicity .

Q. How are the physicochemical properties of this compound determined and reported?

  • Methodology :

  • Thermal analysis : Melting point (mp) and boiling point (bp) via differential scanning calorimetry (DSC).
  • Spectroscopic stability : Monitor degradation under UV light or varying pH using UV-Vis spectroscopy.
    • Key Data :
PropertyValueReference
Melting Point289°C (decomposes)
Density1.336 g/cm³

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing side reactions?

  • Methodology :

  • Catalyst screening : Test Pd-based catalysts (e.g., Pd/C) under reductive conditions to suppress nitro group over-reduction .
  • Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) to enhance reaction kinetics.
  • Statistical design : Use response surface methodology (RSM) to model variables (temperature, molar ratios) .

Q. How should researchers address contradictions in spectroscopic data during characterization?

  • Methodology :

  • Cross-validation : Compare NMR/HRMS with literature or computational predictions (e.g., DFT calculations for expected shifts).
  • Isotopic labeling : Use ¹⁵N or ¹⁹F-labeled analogs to resolve overlapping signals .
    • Case Study : Discrepancies in carbonyl peak positions may arise from solvent polarity or crystallinity; recrystallize in alternate solvents (e.g., CHCl₃ vs. DMSO) .

Q. What experimental designs are recommended to study resistance mechanisms against this compound?

  • Methodology :

  • Long-term exposure assays : Cultivate Leishmania in sub-lethal doses over 20+ generations; monitor cTXNPx mutations via whole-genome sequencing.
  • ROS scavenger co-treatment : Test if antioxidants (e.g., NAC) reverse lethality, confirming ROS-dependent action .
    • Data Interpretation : Resistance may correlate with upregulated antioxidant enzymes (e.g., superoxide dismutase) .

Q. How can computational modeling enhance understanding of this compound’s target interactions?

  • Methodology :

  • Molecular docking : Simulate binding to cTXNPx (PDB ID: 2JKU) using AutoDock Vina; validate with mutagenesis (e.g., Cys52Ala mutants).
  • MD simulations : Assess protein conformational changes over 100-ns trajectories in GROMACS .
    • Outcome : Predict critical residues for drug binding and guide analog design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.